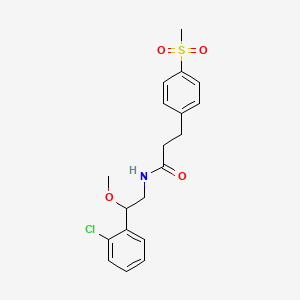
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Synthesis of Cyclopenta[b]pyrroles
Research by Ye et al. (2010) demonstrated the pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone leading to cyclopenta[b]pyrroles, a process that highlights the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures. This work emphasizes the potential of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide derivatives in facilitating novel synthetic routes for heterocyclic compounds, which are crucial in drug development and materials science Ye et al., 2010.
Antimicrobial and Anticancer Applications
The synthesis and computational studies of certain carboxamide derivatives have been investigated for their non-linear optical (NLO) properties and molecular docking analyses, revealing potential anticancer activities through interactions near the colchicine binding site of tubulin. This suggests that derivatives of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide could contribute to the inhibition of tubulin polymerization, a promising avenue for anticancer drug development Jayarajan et al., 2019.
Biosynthesis of Capuramycin-type Antibiotics
The study by Cai et al. (2015) on the biosynthesis of capuramycin-type antibiotics unveils the enzymatic processes involved in forming a uridine-5′-carboxamide core, integral to several nucleoside antibiotics. This research provides insights into the biosynthetic pathways of complex natural products and underscores the potential of utilizing cyclobutanecarboxamide derivatives in the discovery and development of new antibiotics Cai et al., 2015.
Enaminone Derivatives for Heterocycle Synthesis
Research on α-amino acid-derived enaminones by Grošelj et al. (2013) points to novel methods for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, showcasing the utility of compounds related to N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide in generating functionalized heterocycles. This highlights their role in constructing complex molecules with potential applications in pharmaceuticals and organic materials Grošelj et al., 2013.
Catalytic Enantioselective Cycloadditions
The catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides, as discussed by Narayan et al. (2014), represent a significant application in synthesizing complex molecules with multiple stereocenters. Such methodologies could potentially be enhanced by leveraging the unique structural features of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide derivatives, further broadening the scope of enantioselective synthesis in medicinal chemistry and drug discovery Narayan et al., 2014.
properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-7(5-10-8)11-9(13)6-2-1-3-6/h6-7H,1-5H2,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSDMWWHMNJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2417439.png)
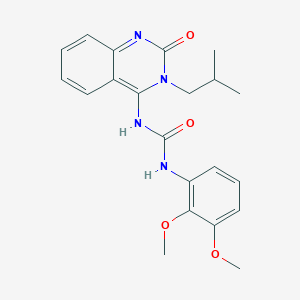

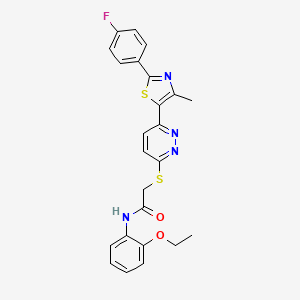
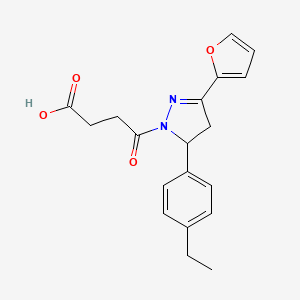
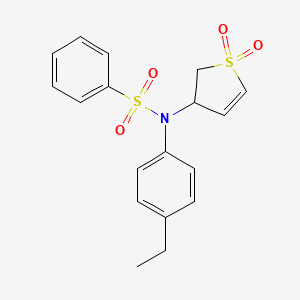
![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)

![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)
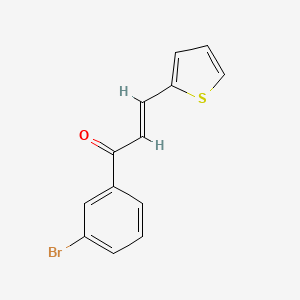
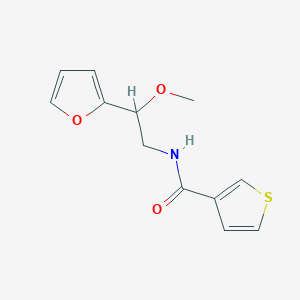
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)
